4-Bromo-3-fluorophenylzinc iodide
Overview
Description
4-Bromo-3-fluorophenylzinc iodide is a chemical compound with the molecular formula BrC6H3(F)ZnI . It has a molecular weight of 366.28 . It is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1cc([Zn]I)ccc1Br
. This indicates that the molecule consists of a phenyl ring (benzene ring) with bromine and fluorine substituents, and a zinc iodide group attached to the carbon atoms of the phenyl ring . Physical and Chemical Properties Analysis
This compound has a density of 1.035 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C . The compound is a 0.5 M solution in THF .Scientific Research Applications
Synthesis and Medical Applications
4-Bromo-3-fluorophenylzinc iodide is a versatile compound used in various synthetic pathways. For instance, its analogues have been utilized in the synthesis of halogenated uracils, which are investigated for their potential tumor uptake and distribution in biological systems (Mercer et al., 1989). Such compounds can be used for imaging and therapeutic purposes in oncology.
Organometallic Chemistry
In organometallic chemistry, compounds like this compound are integral in nickel-catalyzed cross-couplings. They provide a way to synthesize complex organic molecules, including those with pharmaceutical applications (Jensen & Knochel, 2002).
Radiochemical Synthesis
These compounds also play a role in radiochemical synthesis, such as the preparation of fluorine-18 labeled synthons. This process is crucial for developing radiopharmaceuticals used in positron emission tomography (PET) imaging, a vital tool in medical diagnostics (Gail & Coenen, 1994).
Halogenation Reactions
The halogen atoms in this compound facilitate various halogenation reactions. These reactions are essential for modifying organic molecules, leading to the development of new drugs and materials (Rieke & Kim, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-fluorobenzene-4-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLPPPGLRYYGTO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)Br.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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